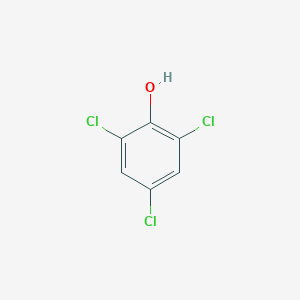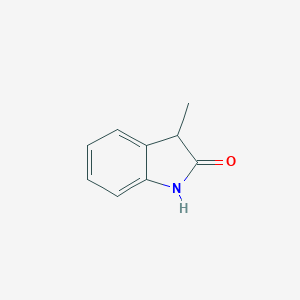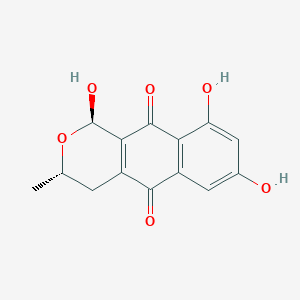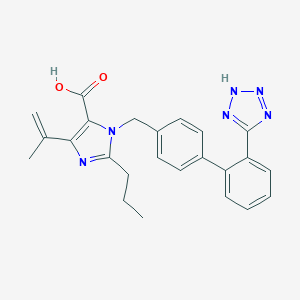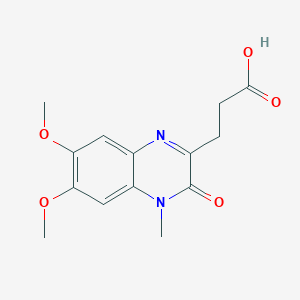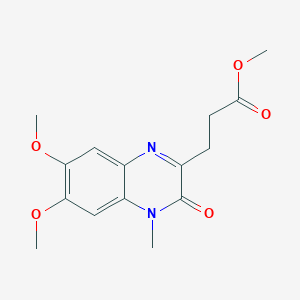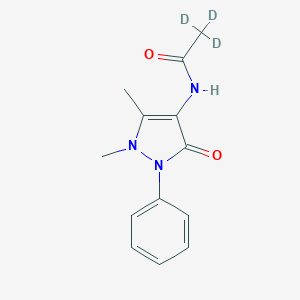
4-Acetamido Antipirina-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-Acetamido Antipyrine-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for precise quantification.
Pharmacokinetics: Employed in drug metabolism studies to trace the metabolic pathways of pharmaceuticals.
Environmental Science: Utilized in the analysis of environmental samples to detect and quantify pollutants.
Biomedical Research: Used in the study of biochemical pathways and mechanisms of action of various drugs .
Mecanismo De Acción
Target of Action
4-Acetamido Antipyrine-d3 is a deuterium-labeled derivative of 4-Acetamido Antipyrine . The primary target of 4-Acetamido Antipyrine-d3 is believed to be the Liver X receptor α (LXRα) . LXRα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.
Mode of Action
The compound interacts with its target, LXRα, by inhibiting its activity . This interaction results in changes in the expression of genes regulated by LXRα, which can affect various biological processes, including lipid metabolism and inflammation.
Pharmacokinetics
4-Acetamido Antipyrine-d3 is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Antipyrine in the body . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Análisis Bioquímico
Biochemical Properties
It is known that 4-Acetamido Antipyrine-d3 is a metabolite of Metamizol
Cellular Effects
It is suggested that deuterium-labeled compounds like 4-Acetamido Antipyrine-d3 can affect the pharmacokinetic and metabolic profiles of drugs
Molecular Mechanism
It is known that deuterium-labeled compounds can be used as tracers for quantitation during the drug development process
Temporal Effects in Laboratory Settings
It is suggested that 4-Acetamido Antipyrine-d3 and other deuterium-labeled compounds can affect the stability and degradation of drugs
Dosage Effects in Animal Models
Animal models are often used in the study of drug metabolism and pharmacokinetics
Metabolic Pathways
It is known that 4-Acetamido Antipyrine-d3 is a metabolite of Metamizol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido Antipyrine-d3 involves the incorporation of deuterium atoms into the molecular structure of 4-Acetamido Antipyrine. This process typically includes the following steps:
Deuteration of Starting Materials: The starting materials, such as 4-Acetamido Antipyrine, are subjected to deuteration using deuterium gas or deuterated reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the incorporation of deuterium atoms at the desired positions
Industrial Production Methods: Industrial production of 4-Acetamido Antipyrine-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetamido Antipyrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the parent compound.
Substitution Products: Various substituted derivatives depending on the reagents used
Comparación Con Compuestos Similares
4-Acetamido Antipyrine: The non-deuterated form of the compound.
Antipyrine: A parent compound with similar analgesic and antipyretic properties.
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide: Another compound used in analytical chemistry for similar purposes
Uniqueness: 4-Acetamido Antipyrine-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in research applications where precise quantification is essential .
Propiedades
IUPAC Name |
2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAGWXKSCXPNNZ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
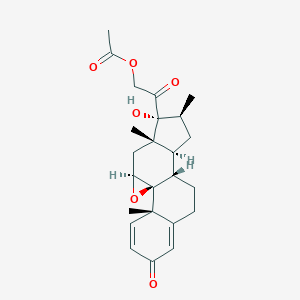
![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)


